

# (R)-FL118: A Molecular Glue Degrader Targeting DDX5 for Cancer Therapy

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## Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B1672752

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**(R)-FL118**, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue degrader," a class of small molecules that induce the degradation of target proteins by bringing them into proximity with the cell's ubiquitin-proteasome system. The primary target of **(R)-FL118** is the DEAD-box helicase 5 (DDX5), an oncoprotein frequently overexpressed in various cancers and a key regulator of multiple oncogenic pathways. This technical guide provides a comprehensive overview of **(R)-FL118**'s role in targeting DDX5, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction to (R)-FL118 and DDX5

**(R)-FL118** is an orally bioavailable small molecule that has demonstrated potent anti-tumor activity in preclinical models of pancreatic and colorectal cancer, among others.<sup>[1][2]</sup> Unlike its parent compound, camptothecin, which primarily targets topoisomerase I, **(R)-FL118** exhibits a distinct and potent activity through the degradation of DDX5.<sup>[3][4]</sup>

DDX5, also known as p68, is a multifunctional protein that acts as an RNA helicase and a transcriptional co-regulator.<sup>[5]</sup> It is implicated in numerous cellular processes, including RNA splicing, ribosome biogenesis, and the regulation of transcription.<sup>[5]</sup> In the context of cancer, DDX5 functions as a master regulator of several oncogenic proteins, including c-Myc, survivin, Mcl-1, XIAP, and mutant Kras.<sup>[3][6]</sup> Its overexpression is associated with poor prognosis in several cancer types.<sup>[3]</sup>

## Mechanism of Action: **(R)-FL118** as a Molecular Glue Degrader

**(R)-FL118** acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, **(R)-FL118** facilitates the interaction between DDX5 and an E3 ubiquitin ligase complex.<sup>[3][6]</sup> This induced proximity leads to the polyubiquitination of DDX5, marking it for degradation by the 26S proteasome.<sup>[3][7]</sup> The degradation of DDX5 leads to the downregulation of its downstream oncogenic targets, ultimately resulting in cancer cell apoptosis and inhibition of tumor growth.<sup>[3][8]</sup>

A key event preceding degradation is the **(R)-FL118**-induced dephosphorylation of DDX5.<sup>[3][8]</sup> This dephosphorylation appears to be a prerequisite for subsequent ubiquitination and degradation. While the precise E3 ligase complex recruited by **(R)-FL118** to degrade DDX5 has not yet been definitively identified, it is hypothesized to be a Cullin-RING E3 ligase (CRL).

## Quantitative Data

The following tables summarize the key quantitative data related to the interaction of **(R)-FL118** with DDX5 and its cellular effects.

Table 1: Binding Affinity of **(R)-FL118** for DDX5

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	34.4 nM	Isothermal Titration Calorimetry (ITC)	<a href="#">[7]</a>

Table 2: In Vitro Anti-proliferative Activity of **(R)-FL118** in Cancer Cell Lines

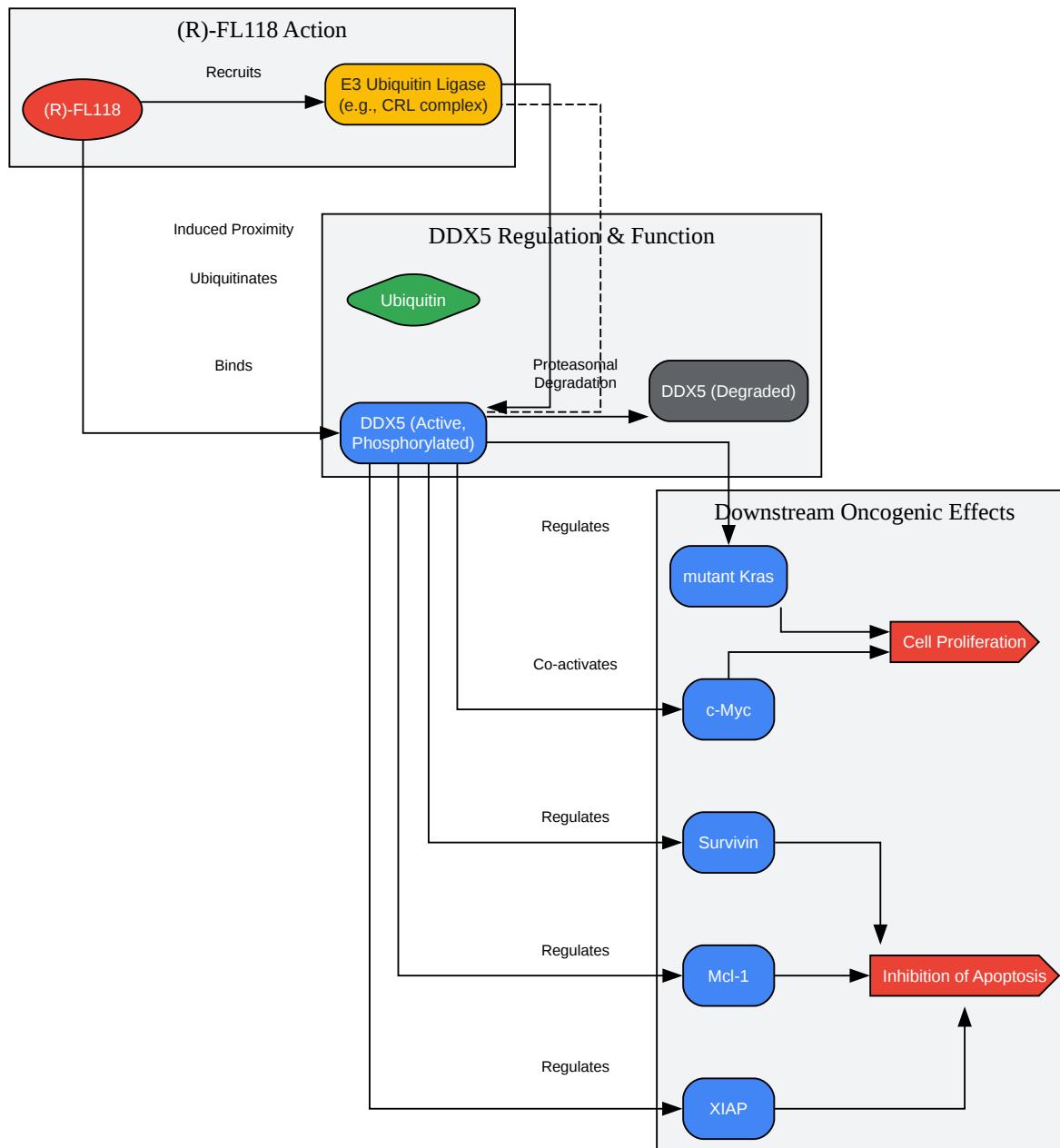
Cell Line	Cancer Type	IC50 (nM)	Reference
SW620	Colorectal Cancer	0.015	[9]
DLD-1	Colorectal Cancer	2.31	[9]
HCT-116	Colorectal Cancer	~10	[10]
LOVO	Colorectal Cancer	<10	[10]
SW480	Colorectal Cancer	<10	[10]
K562	Chronic Myeloid Leukemia	51.9	[3]
Ba/F3 (BCR-ABL)	Leukemia	5.97	[3]
Ba/F3 (BCR-ABL T315I)	Leukemia	6.23	[3]

Note: IC50 values can vary depending on the specific experimental conditions.

## Signaling Pathways and Experimental Workflows

### DDX5 Signaling Pathway and Inhibition by (R)-FL118

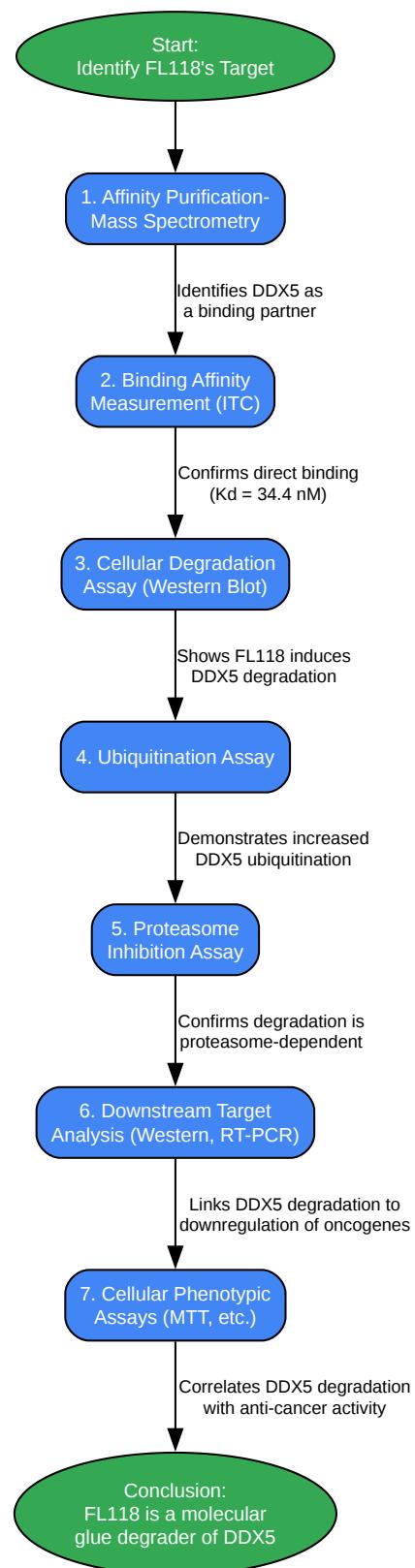
The following diagram illustrates the central role of DDX5 in promoting oncogenesis and how (R)-FL118-mediated degradation disrupts this pathway.

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Caption: **(R)-FL118**-mediated degradation of DDX5 and its downstream effects.

# Experimental Workflow for Identifying (R)-FL118 as a DDX5 Degrader

This diagram outlines the key experimental steps undertaken to identify and validate DDX5 as the target of (R)-FL118.



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Caption: Workflow for the identification and validation of **(R)-FL118**'s mechanism.

## Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize **(R)-FL118**'s activity. These are based on published methodologies and should be optimized for specific laboratory conditions.[\[7\]](#)[\[10\]](#)

### **(R)-FL118 Affinity Purification and Mass Spectrometry**

Objective: To identify proteins that directly bind to **(R)-FL118**.

Materials:

- **(R)-FL118**
- Affinity chromatography resin (e.g., NHS-activated Sepharose)
- Coupling buffer (e.g., 0.1 M NaHCO<sub>3</sub>, 0.5 M NaCl, pH 8.3)
- Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffers (e.g., PBS with varying salt concentrations and detergents)
- Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- Cancer cell line of interest (e.g., SW620)
- Mass spectrometer

Protocol:

- Conjugation of **(R)-FL118** to Resin: a. Dissolve **(R)-FL118** in a suitable solvent and mix with the activated resin in coupling buffer. b. Incubate overnight at 4°C with gentle rotation. c. Wash the resin to remove unbound **(R)-FL118**. d. Block any remaining active groups on the resin with blocking buffer for 2 hours at room temperature. e. Wash the resin extensively with PBS.

- Cell Lysis and Lysate Preparation: a. Culture cancer cells to ~80-90% confluence. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total cell lysate).
- Affinity Purification: a. Incubate the total cell lysate with the **(R)-FL118**-conjugated resin (and a control resin without **(R)-FL118**) for 2-4 hours at 4°C with gentle rotation. b. Wash the resin with a series of wash buffers of increasing stringency to remove non-specific binding proteins. c. Elute the bound proteins using elution buffer.
- Mass Spectrometry: a. Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. b. Excise the protein bands of interest that are present in the **(R)-FL118** lane but not the control lane. c. Perform in-gel digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS. e. Identify the proteins using a protein database search algorithm.

## Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of **(R)-FL118** to purified DDX5 protein.

Materials:

- Purified recombinant DDX5 protein
- **(R)-FL118**
- ITC buffer (e.g., PBS, pH 7.4)
- Isothermal titration calorimeter

Protocol:

- Sample Preparation: a. Dialyze the purified DDX5 protein against the ITC buffer overnight at 4°C. b. Dissolve **(R)-FL118** in the same ITC buffer. c. Thoroughly degas both the protein and **(R)-FL118** solutions.
- ITC Experiment: a. Load the DDX5 protein solution into the sample cell of the calorimeter. b. Load the **(R)-FL118** solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections

of **(R)-FL118** into the DDX5 solution. e. Record the heat changes associated with each injection.

- Data Analysis: a. Integrate the heat peaks to determine the heat released or absorbed per injection. b. Plot the heat change against the molar ratio of **(R)-FL118** to DDX5. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy of binding ( $\Delta H$ ).

## Western Blotting for DDX5 Degradation

Objective: To assess the dose- and time-dependent degradation of DDX5 in cells treated with **(R)-FL118**.

Materials:

- Cancer cell line of interest
- **(R)-FL118**
- Cell lysis buffer
- Primary antibody against DDX5 (e.g., rabbit anti-DDX5)
- Primary antibody against a loading control (e.g., mouse anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of **(R)-FL118** for different time points. c. Lyse the cells and determine the protein concentration of the lysates.

- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against DDX5 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

## In Vivo Ubiquitination Assay

Objective: To determine if **(R)-FL118** treatment leads to the ubiquitination of DDX5.

Materials:

- Cancer cell line of interest
- (R)-FL118**
- Proteasome inhibitor (e.g., MG132)
- Cell lysis buffer for immunoprecipitation (IP)
- Antibody for IP (e.g., anti-DDX5 or anti-ubiquitin)
- Protein A/G agarose or magnetic beads
- Antibodies for western blotting (anti-DDX5 and anti-ubiquitin)

Protocol:

- Cell Treatment: a. Treat cells with **(R)-FL118** for the desired time. In some experiments, cells are co-treated with a proteasome inhibitor for the last 4-6 hours to allow for the accumulation of ubiquitinated proteins.
- Immunoprecipitation: a. Lyse the cells in IP lysis buffer. b. Pre-clear the lysates with protein A/G beads. c. Incubate the pre-cleared lysates with the IP antibody (e.g., anti-DDX5) overnight at 4°C. d. Add protein A/G beads to pull down the antibody-protein complexes. e.

Wash the beads extensively with IP lysis buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

- Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated DDX5. A high-molecular-weight smear indicates polyubiquitination. d. The membrane can also be probed with an anti-DDX5 antibody to confirm the immunoprecipitation of DDX5.

## Cell Viability (MTT) Assay

Objective: To assess the effect of **(R)-FL118** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- **(R)-FL118**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Protocol:

- Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of **(R)-FL118** for 48-72 hours.
- MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the log concentration of **(R)-FL118** to generate a dose-response curve. c. Determine the IC50 value, the concentration of **(R)-FL118** that inhibits cell viability by 50%.

## Conclusion

**(R)-FL118** represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action as a molecular glue degrader of the oncoprotein DDX5 provides a new strategy for treating cancers that are dependent on the oncogenic functions of DDX5. The high binding affinity of **(R)-FL118** for DDX5 and its potent anti-proliferative activity in cancer cells underscore its therapeutic potential. The detailed experimental protocols provided in this guide will aid researchers in further investigating the intricate biology of **(R)-FL118** and DDX5, and in the development of this promising new class of anti-cancer agents. Further research is warranted to identify the specific E3 ligase involved and to translate these preclinical findings into clinical applications.

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